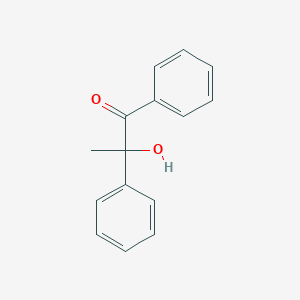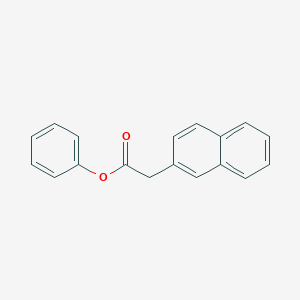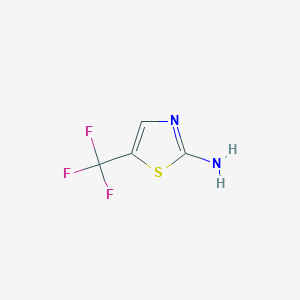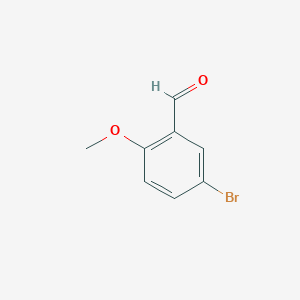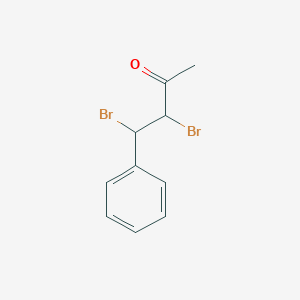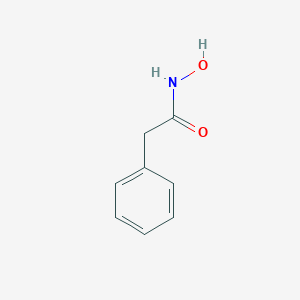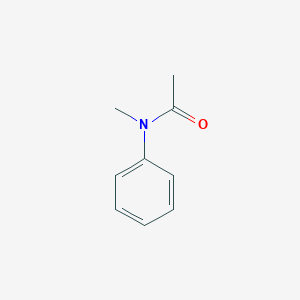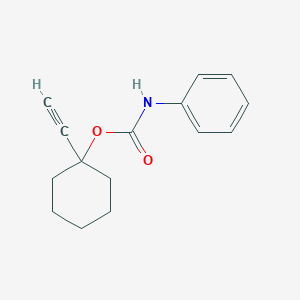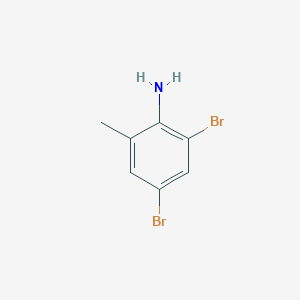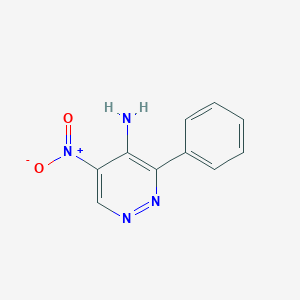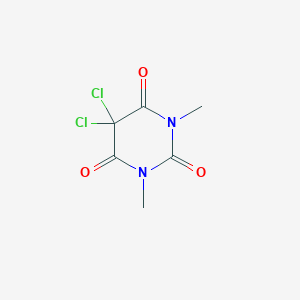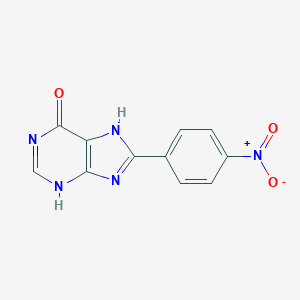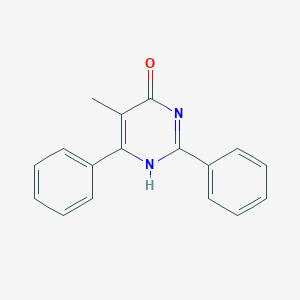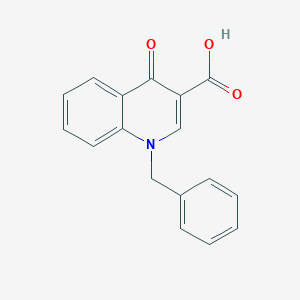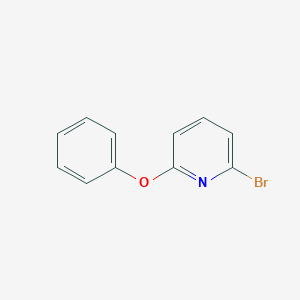
2-溴-6-苯氧基吡啶
概述
描述
2-Bromo-6-phenoxypyridine is a chemical compound with the empirical formula C11H8BrNO and a molecular weight of 250.09 . It is a solid substance and its physical form is described as white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-phenoxypyridine can be represented by the SMILES stringBrC1=CC=CC(OC2=CC=CC=C2)=N1 . The InChI code for the compound is 1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H . Physical And Chemical Properties Analysis
2-Bromo-6-phenoxypyridine is a solid substance with a melting point of 87-88°C . Its molecular weight is 250.09 and it has an empirical formula of C11H8BrNO .科学研究应用
The reactivity of bromine atoms in brominated pyridines, including 2-Bromo-6-phenoxypyridine, has been studied for the synthesis of phenoxypyridines. These compounds are important intermediates in various chemical reactions (Hertog & Jonge, 1948).
Synthesis methods under phase transfer catalysis conditions have been developed for preparing phenoxypyridines, including derivatives of 2-Bromo-6-phenoxypyridine. These methods allow for efficient production of these compounds from halopyridines (Ābele et al., 1988).
Studies on the action of potassium amide on 6-substituted derivatives of 2-bromopyridine, such as 2-Bromo-6-phenoxypyridine, in liquid ammonia, have led to insights into various reaction types and mechanisms relevant for the synthesis of aminopyridines (Streef & Hertog, 2010).
Research on the formation of 2-hydroxy-6-bromopyridine by acid hydrolysis of 2,6-dibromopyridine provides information on the reactivity of brominated pyridines and the synthesis of hydroxypyridines, which is relevant for understanding the behavior of compounds like 2-Bromo-6-phenoxypyridine (Wibaut et al., 2010).
2-Bromo-6-isocyanopyridine, closely related to 2-Bromo-6-phenoxypyridine, has been identified as a universal convertible isocyanide for multicomponent chemistry. This highlights the potential of brominated pyridines in synthetic chemistry applications (van der Heijden et al., 2016).
Cyclometallated compounds involving phenoxypyridines, similar to 2-Bromo-6-phenoxypyridine, have been synthesized using cyclopalladation. This research contributes to the understanding of metal-organic frameworks and catalysis (Geest et al., 1999).
安全和危害
The safety information available indicates that 2-Bromo-6-phenoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
属性
IUPAC Name |
2-bromo-6-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHXHXBKRYZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356447 | |
| Record name | 2-bromo-6-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-phenoxypyridine | |
CAS RN |
83247-00-1 | |
| Record name | 2-bromo-6-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

